molecular formula C24H28Cl4N4O+2 B11712089 3,3'-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium)

3,3'-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium)

Cat. No.: B11712089
M. Wt: 530.3 g/mol
InChI Key: FKAXXUTUQDVZHC-UHFFFAOYSA-N
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Description

3,3’-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium) is a complex organic compound characterized by its unique structure, which includes two benzimidazole rings connected by an oxydiethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium) typically involves the following steps:

    Formation of Benzimidazole Rings: The initial step involves the synthesis of the benzimidazole rings. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Chlorination: The benzimidazole rings are then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.

    Alkylation: The chlorinated benzimidazole rings are alkylated with ethyl and methyl groups using alkyl halides in the presence of a base such as potassium carbonate.

    Formation of Oxydiethane Bridge: The final step involves the formation of the oxydiethane bridge by reacting the alkylated benzimidazole rings with ethylene glycol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in the presence of a catalyst.

Major Products

    Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3,3’-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups and applications.

    3,3’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipropanenitrile: Shares the oxydiethane bridge but has different substituents and properties.

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another benzimidazole derivative with distinct functional groups and uses.

Uniqueness

3,3’-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various molecules makes it valuable in diverse research and industrial applications.

Properties

Molecular Formula

C24H28Cl4N4O+2

Molecular Weight

530.3 g/mol

IUPAC Name

5,6-dichloro-1-[2-[2-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)ethoxy]ethyl]-3-ethyl-2-methylbenzimidazol-1-ium

InChI

InChI=1S/C24H28Cl4N4O/c1-5-29-15(3)31(23-13-19(27)17(25)11-21(23)29)7-9-33-10-8-32-16(4)30(6-2)22-12-18(26)20(28)14-24(22)32/h11-14H,5-10H2,1-4H3/q+2

InChI Key

FKAXXUTUQDVZHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCOCC[N+]3=C(N(C4=CC(=C(C=C43)Cl)Cl)CC)C)C

Origin of Product

United States

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